GSK-3 Inhibition vs. Bisindolylmaleimide I
Bisindolylmaleimide IX (Ro 31-8220) inhibits glycogen synthase kinase-3 (GSK-3) with substantially higher potency than Bisindolylmaleimide I (GF109203X). In in vitro assays using rat epididymal adipocyte lysates, Ro 31-8220 exhibited an IC50 of 6.8 nM, whereas GF109203X showed an IC50 of 360 nM. In GSK-3β immunoprecipitates, the IC50 values were 2.8 nM for Ro 31-8220 and 170 nM for GF109203X [1]. In intact adipocytes, pretreatment with 2 µM Ro 31-8220 reduced GSK-3 activity to 12.9±3.0% of control, compared to 25.1±4.3% for 5 µM GF109203X [1]. Bisindolylmaleimide V, lacking the functional groups present on Ro 31-8220, had little apparent effect [1].
| Evidence Dimension | GSK-3 inhibition (IC50) in adipocyte lysates |
|---|---|
| Target Compound Data | IC50 = 6.8 nM |
| Comparator Or Baseline | GF109203X (Bisindolylmaleimide I): IC50 = 360 nM |
| Quantified Difference | Approximately 53-fold more potent |
| Conditions | In vitro kinase assay using total cell lysates from rat epididymal adipocytes |
Why This Matters
This >50-fold potency difference means that at concentrations where GF109203X minimally affects GSK-3, Ro 31-8220 achieves near-complete inhibition, directly impacting experimental design for studies on insulin signaling and glycogen metabolism.
- [1] Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. View Source
